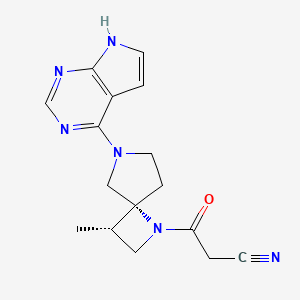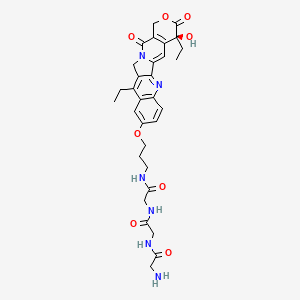
Dithiomolybdic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dithiomolybdic acid is a bioactive chemical.
Wissenschaftliche Forschungsanwendungen
1. Geochemical Behavior and Paleoenvironmental Indicator
Dithiomolybdic acid, as a part of thiomolybdates, plays a significant role in geochemical processes, particularly in sulfidic waters. It has been studied for its behavior in sedimentary rocks and sediments, which are important for understanding Mo deposition mechanisms in anaerobic natural waters. This understanding is crucial for using molybdenum as a paleo-environmental indicator of reducing conditions in historical geological studies (Erickson & Helz, 2000).
2. Optoelectronic Applications
In the field of optoelectronics, dithiomolybdic acid derivatives have been used to enhance the transparency of ultrathin Ag films. This application demonstrates the potential of using these compounds in the development of transparent conductive electrodes for various optoelectronic devices (Chrzanowski et al., 2020).
3. Nanotechnology and Electronics
Research has explored the use of compounds like MoS2, related to dithiomolybdic acid, in nanotechnology and electronics. Few-layer MoS2, with its unique properties, has potential applications in nanoelectronics, optoelectronics, and flexible devices, making it a promising material in the field of advanced material sciences (Ganatra & Zhang, 2014).
4. Medical Applications: Diabetes and Oxidative Stress
Alpha-lipoic acid, a dithiol compound, has been investigated for its potential therapeutic applications in chronic diseases associated with oxidative stress, including diabetes. This research underscores the role of such compounds in managing diabetic complications and mitigating toxicities (Smith et al., 2004).
5. Environmental Monitoring and Toxicology
Studies have shown that compounds like dithane, which contain elements similar to dithiomolybdic acid, can be used for environmental monitoring and understanding the genotoxic effects of pesticides. This highlights the broader application of such compounds in environmental science and toxicology (Asita & Makhalemele, 2009).
Eigenschaften
CAS-Nummer |
16608-22-3 |
|---|---|
Produktname |
Dithiomolybdic acid |
Molekularformel |
H8MoN2O2S2 |
Molekulargewicht |
228.156 |
IUPAC-Name |
Ammonium dithiomolybdate |
InChI |
InChI=1S/Mo.2H3N.2O.2S/h;2*1H3;;;;/q;;;2*-1;;/p+2 |
InChI-Schlüssel |
VFNHXCOESXLGTG-UHFFFAOYSA-P |
SMILES |
[O-][Mo]([O-])(=S)=S.[NH4+].[NH4+] |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Dithiomolybdic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















